molecular formula C16H11BrClN5 B3996611 5-(4-bromophenyl)-7-(2-chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

5-(4-bromophenyl)-7-(2-chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B3996611
M. Wt: 388.6 g/mol
InChI Key: IIBJINVTFQAHST-UHFFFAOYSA-N
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Description

Pyrimidine derivatives, such as the one you mentioned, are a class of nitrogen-containing heterocyclic compounds . They are recognized as important scaffolds in medicinal chemistry due to their wide range of applications .


Synthesis Analysis

The synthesis of pyrimidine compounds often involves reactions with various reagents. For instance, a related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, was synthesized from commercially available methyl 2-(4-bromophenyl) acetate through three steps .


Molecular Structure Analysis

Pyrimidine derivatives typically have a bicyclic structure with a six-membered ring containing two nitrogen atoms . The exact structure of your specific compound would depend on the positions of the bromophenyl and chlorophenyl groups.


Chemical Reactions Analysis

Pyrimidine compounds can undergo various chemical reactions. For example, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate yielded normal substitution products when treated with dimethylamine, sodium phenoxide, sodium thiophenoxide, potassium fluoride, or the triethylamine salt of N-hydroxyphthalimide .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives depend on their specific structure. For instance, the molecular weight of a related compound, ETHYL-4-(2-BROMOPHENYL) PYRIMIDINE-5-CARBOXYLATE, is 307.14 .

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary widely depending on their specific structure and target. Some pyrimidine derivatives have been found to inhibit certain enzymes, affecting biological processes such as RNA processing, splicing, nucleation, translation, and stability .

Future Directions

Pyrimidine derivatives are a focus of ongoing research due to their potential applications in medicinal chemistry . Future research may explore new synthetic methods, potential biological targets, and therapeutic applications.

Properties

IUPAC Name

5-(4-bromophenyl)-7-(2-chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN5/c17-11-7-5-10(6-8-11)14-9-15(12-3-1-2-4-13(12)18)23-16(19-14)20-21-22-23/h1-9,15H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBJINVTFQAHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C=C(NC3=NN=NN23)C4=CC=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-bromophenyl)-7-(2-chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 2
5-(4-bromophenyl)-7-(2-chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 3
Reactant of Route 3
5-(4-bromophenyl)-7-(2-chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 4
5-(4-bromophenyl)-7-(2-chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 5
5-(4-bromophenyl)-7-(2-chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 6
5-(4-bromophenyl)-7-(2-chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

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